Spiro[cyclopropane-1,9'-xanthene]
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Overview
Description
Spiro[cyclopropane-1,9’-xanthene] is a unique organic compound characterized by its spiro structure, where a cyclopropane ring is fused to a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . The reaction conditions generally include the use of excess dimethyloxosulfonium methylide and appropriate solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for spiro[cyclopropane-1,9’-xanthene] are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[cyclopropane-1,9’-xanthene] oxides, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
Spiro[cyclopropane-1,9’-xanthene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural properties.
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,9’-xanthene] involves its interaction with molecular targets through its spiro structure. The cyclopropane ring provides rigidity, while the xanthene moiety offers electronic properties that can interact with various biological and chemical pathways. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but with a fluorene moiety instead of cyclopropane.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a spiro cyclopropane ring attached to steroid structures and exhibit different biological activities.
Uniqueness
Spiro[cyclopropane-1,9’-xanthene] is unique due to its combination of a cyclopropane ring and a xanthene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
56087-51-5 |
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Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
spiro[cyclopropane-1,9'-xanthene] |
InChI |
InChI=1S/C15H12O/c1-3-7-13-11(5-1)15(9-10-15)12-6-2-4-8-14(12)16-13/h1-8H,9-10H2 |
InChI Key |
SBLSJLKDPWPZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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